sec-Butyl maleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

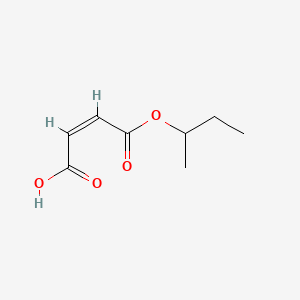

Structure

3D Structure

Properties

CAS No. |

924-63-0 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

(Z)-4-butan-2-yloxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C8H12O4/c1-3-6(2)12-8(11)5-4-7(9)10/h4-6H,3H2,1-2H3,(H,9,10)/b5-4- |

InChI Key |

GTVVADNAPPKOSH-PLNGDYQASA-N |

Isomeric SMILES |

CCC(C)OC(=O)/C=C\C(=O)O |

Canonical SMILES |

CCC(C)OC(=O)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of sec-Butyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

sec-Butyl maleate, a monoester of maleic acid, is a chemical compound with established applications as a monomer and chemical intermediate. This technical guide provides a comprehensive overview of its chemical and physical properties, structural details, and general methodologies for its synthesis and analysis. While direct involvement in specific signaling pathways relevant to drug development has not been prominently documented in scientific literature, this guide serves as a foundational resource for researchers exploring its potential applications.

Chemical and Physical Properties

This compound is the common name for (Z)-4-butan-2-yloxy-4-oxobut-2-enoic acid. It is a mono-sec-butyl ester of maleic acid.[1] The compound is a racemic mixture.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₄ | [1][2] |

| Molecular Weight | 172.18 g/mol | [1][2] |

| CAS Number | 924-63-0 | [1] |

| IUPAC Name | (Z)-4-butan-2-yloxy-4-oxobut-2-enoic acid | [1] |

| Synonyms | Mono-sec-butyl maleate, Maleic acid, mono-sec-butyl ester | [1] |

| Melting Point | Information not available | |

| Boiling Point | Varies by source: 281 °C (literature) | [Information not available] |

| Density | Information not available | |

| Water Solubility | Information not available | |

| LogP (Octanol-Water Partition Coefficient) | Information not available |

Note on Isomers: It is crucial to distinguish mono-sec-butyl maleate from its diester counterpart, di-sec-butyl maleate, and its n-butyl isomer, mono-n-butyl maleate, as their physical and chemical properties differ significantly.

Chemical Structure

The chemical structure of this compound consists of a maleic acid backbone esterified with a sec-butyl group at one of the carboxylic acid functionalities. The sec-butyl group is a four-carbon alkyl substituent with the structure CH₃CH₂CH(CH₃)-.[1]

The presence of the double bond in the maleic acid moiety results in cis-trans isomerism. This compound is the cis-isomer, also denoted by (Z) in its IUPAC name.[1] The chiral center in the sec-butyl group means that the compound exists as a pair of enantiomers.[2]

Experimental Protocols

Synthesis of this compound

General Experimental Workflow for Synthesis:

-

Reaction Setup: A reaction flask equipped with a stirrer, thermometer, and a reflux condenser is charged with maleic anhydride and an excess of sec-butanol. The molar ratio of alcohol to maleic anhydride can range from 2:1 to 5:1.

-

Catalyst Addition: An acid catalyst, such as sulfuric acid, p-toluenesulfonic acid, or an ion-exchange resin, is added to the reaction mixture.[3][5]

-

Reaction Conditions: The mixture is heated to a temperature typically ranging from 80°C to 120°C and stirred vigorously.[5] The progress of the reaction can be monitored by titrating the remaining acidic components.

-

Work-up and Purification: Upon completion, the catalyst is removed (by neutralization and washing for homogeneous catalysts or by filtration for heterogeneous catalysts). The excess alcohol is removed by distillation. The resulting crude monoester can be further purified by vacuum distillation.[6]

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound. A general protocol, which would require optimization for this specific compound, is outlined below based on methods for similar esters.[7][8][9]

General GC-MS Protocol:

-

Sample Preparation: The sample containing this compound is dissolved in a suitable organic solvent, such as dichloromethane or hexane. An internal standard may be added for quantitative analysis.

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[9]

-

Injector: Split/splitless injector, with a temperature of approximately 250°C.

-

Oven Program: A temperature gradient is typically used, for example, starting at 50-70°C and ramping up to 280-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Detection:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: A mass range of m/z 40-400 is generally sufficient to detect the molecular ion and characteristic fragment ions.

-

Reactivity and Potential Biological Relevance

Chemical Reactivity

The reactivity of this compound is primarily dictated by the ester functional group and the carbon-carbon double bond.

-

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield maleic acid and sec-butanol.[10]

-

Addition Reactions: The electron-deficient double bond can undergo various addition reactions. For instance, it can act as a dienophile in Diels-Alder reactions.

-

Isomerization: Under certain conditions, such as heating in the presence of a catalyst, the cis-isomer (maleate) can isomerize to the more stable trans-isomer (fumarate).[11]

Toxicology and Biological Effects

Specific toxicological data for this compound is limited. However, information on short-chain maleic acid esters provides some insights. Monoesters of maleic acid are expected to be corrosive to the skin and can cause serious eye damage. They are also considered to be potential skin sensitizers.[10]

Upon absorption, maleic esters are likely hydrolyzed to maleic acid and the corresponding alcohol.[10] Therefore, the systemic toxicity is expected to be influenced by the properties of maleic acid and sec-butanol. High doses of some maleic acid esters have been associated with renal effects in animal studies. However, maleic acid and its esters are generally not considered to be carcinogenic, mutagenic, or to have reproductive toxicity potential.[12]

Relevance to Drug Development

Currently, there is no direct evidence in the reviewed literature of this compound being actively investigated as a therapeutic agent or its involvement in specific signaling pathways. However, related chemistries are of interest in drug development:

-

Maleate Salts: Maleic acid is widely used to form salts of basic drugs, which can improve their solubility and bioavailability.[13]

-

Maleic Anhydride Copolymers: Copolymers of maleic anhydride have been explored for various biomedical applications, including drug delivery systems, due to their biocompatibility and the reactive nature of the anhydride group which allows for conjugation with drugs or targeting moieties.[14][15]

The potential for this compound itself in drug delivery could be as a hydrophobic component in the design of prodrugs or as a monomer in the synthesis of novel biocompatible polymers. Further research would be required to explore these possibilities.

Conclusion

This compound is a well-characterized chemical with defined physical and structural properties. While its primary applications have been in the field of polymer chemistry and as a chemical intermediate, its structural features, including the reactive double bond and the ester functionality, offer potential for further exploration in other areas. The lack of specific data on its biological activity and involvement in signaling pathways indicates a gap in the current scientific literature. This guide provides a solid foundation for researchers who may wish to investigate the untapped potential of this molecule in fields such as medicinal chemistry and drug delivery.

References

- 1. This compound | C8H12O4 | CID 6913395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 4. bip.iich.gliwice.pl [bip.iich.gliwice.pl]

- 5. isites.info [isites.info]

- 6. CN87105388A - Process for preparing dialkyl maleates - Google Patents [patents.google.com]

- 7. Extraction and GC-MS analysis of phthalate esters in food matrices: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 9. arpi.unipi.it [arpi.unipi.it]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. Maleic acid - Wikipedia [en.wikipedia.org]

- 12. epa.gov [epa.gov]

- 13. US10035788B2 - Maleate salts of (E)-N-{4[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide and crystalline forms thereof - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Magnetic melamine cross-linked polystyrene-alt-malic anhydride copolymer: Synthesis, characterization, paclitaxel delivery, cytotoxic effects on human ovarian and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of sec-Butyl Maleate: Pathways and Mechanisms

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sec-butyl maleate, a significant chemical intermediate. The document details the primary synthesis pathways, reaction mechanisms, and a comparative analysis of various catalytic systems. Experimental protocols and quantitative data are presented to facilitate laboratory application and process development.

Introduction

This compound, a diester of maleic acid, finds applications in various chemical industries, including polymer manufacturing and as a plasticizer. Its synthesis predominantly involves the esterification of maleic anhydride with sec-butanol. This guide will delve into the critical aspects of this process, focusing on the underlying chemistry and practical considerations for its synthesis.

Synthesis Pathways and Mechanisms

The synthesis of this compound from maleic anhydride and sec-butanol is a two-step process. The initial reaction is a rapid and essentially complete formation of mono-sec-butyl maleate. This is followed by a slower, reversible esterification of the monoester to yield the desired di-sec-butyl maleate.[1] To drive the equilibrium towards the product, continuous removal of water is a critical process parameter.

The generally accepted mechanism for the acid-catalyzed esterification of the monoester with a second molecule of sec-butanol is as follows:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid group of the monoester is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of sec-butanol acts as a nucleophile and attacks the protonated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final di-sec-butyl maleate.

Reaction Pathway Diagram

Catalytic Systems in this compound Synthesis

A variety of acidic catalysts have been investigated for the synthesis of dibutyl maleates, with a notable impact on reaction kinetics. The reactivity of sec-butanol is generally lower than that of primary butanols like n-butanol and isobutanol.[1]

Comparative Catalyst Performance

Kinetic studies on the esterification of maleic anhydride with various butanol isomers have provided insights into the efficacy of different catalysts. While specific yield data for this compound under identical conditions is sparse in the literature, the relative activity of catalysts has been established.

| Catalyst | Relative Activity | Operating Temperature Range (°C) | Molar Ratio (Alcohol:Anhydride) | Reference |

| Phosphotungstic acid | Very High | 110 - 130 | 2.2:1 to 5:1 | [1] |

| Sulfuric acid | High | 110 - 130 | 2.2:1 to 5:1 | [1] |

| Dowex 50WX8 | Moderate | 110 - 140 | 2.2:1 to 5:1 | [1] |

| Tetrabutyl zirconate | Low | 110 - 140 | 2.2:1 to 5:1 | |

| p-Toluenesulfonic acid | High | Not specified | 4:1 | [2][3] |

Note: The operating temperatures are converted from Kelvin as reported in the source. The relative activity is inferred from kinetic data.

One study reported a yield of 95.6% for dibutyl maleate (using n-butanol) with p-toluenesulfonic acid as the catalyst, with a maleic anhydride to n-butanol to catalyst molar ratio of 1:4:0.16 and a reaction time of 70 minutes with reflux and water removal.[2][3]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on common laboratory practices for esterification.

Materials and Equipment

-

Maleic anhydride

-

sec-Butanol

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware and work-up reagents (e.g., sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Experimental Workflow Diagram

Procedure

-

Reaction Setup: A round-bottom flask is charged with sec-butanol and maleic anhydride in a molar ratio between 2.2:1 and 5:1. The acid catalyst (e.g., p-toluenesulfonic acid, ~1-5 mol% relative to maleic anhydride) is added to the flask.

-

Esterification: The flask is fitted with a Dean-Stark apparatus and a reflux condenser. The reaction mixture is heated to reflux with vigorous stirring. The water produced during the reaction is collected in the Dean-Stark trap.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the amount of water collected or by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The crude product is transferred to a separatory funnel and washed sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Isolation and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the excess sec-butanol is removed under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Conclusion

The synthesis of this compound is a well-established process, primarily achieved through the acid-catalyzed esterification of maleic anhydride with sec-butanol. The choice of catalyst significantly influences the reaction rate, with strong protic acids like phosphotungstic acid and sulfuric acid demonstrating high activity. The successful synthesis hinges on the effective removal of water to drive the reaction equilibrium towards the formation of the diester. The provided experimental framework offers a solid foundation for the laboratory-scale synthesis of this important chemical intermediate. Further optimization of reaction conditions for specific catalytic systems can lead to improved yields and process efficiency.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of sec-Butyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butyl maleate, also known as mono-sec-butyl maleate, is an organic compound with the chemical formula C₈H₁₂O₄. It is the monoester formed from the reaction of maleic acid or its anhydride with sec-butanol. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its properties, synthesis, reactivity, and analytical characterization. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2Z)-4-(butan-2-yloxy)-4-oxobut-2-enoic acid[1] |

| CAS Number | 924-63-0[1][2] |

| Molecular Formula | C₈H₁₂O₄[1][2] |

| Molecular Weight | 172.18 g/mol [1][2] |

| Synonyms | Mono-sec-butyl maleate, Maleic acid mono-sec-butyl ester[1] |

Table 2: Physical Properties

| Property | Value | Notes |

| Melting Point | -1.5 °C | Data for n-butyl isomer[3][4][5] |

| Boiling Point | 201 °C to 289.1 °C at 760 mmHg | Data for n-butyl isomer, with noted variability in reported values[3][4] |

| Density | 1.099 - 1.1 g/cm³ | Data for n-butyl isomer[3][4] |

| Water Solubility | 37 g/L at 20 °C | Data for n-butyl isomer[5] |

| LogP | 1.35 - 1.39 | Data for n-butyl isomer[3] |

| Vapor Pressure | 0.2 Pa at 25 °C | Data for n-butyl isomer[3][5] |

| Refractive Index | 1.458 - 1.470 | Data for n-butyl isomer[3][5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of maleic anhydride with sec-butanol. The reaction proceeds in two main stages: a rapid, nearly irreversible formation of the monoester (this compound), followed by a slower, reversible reaction to form the diester (di-sec-butyl maleate) if excess alcohol and a catalyst are present under conditions that remove water.[6] To favor the formation of the monoester, the reaction is generally performed using a 1:1 molar ratio of the reactants at a moderate temperature.

Materials:

-

Maleic anhydride (1.0 equivalent)

-

sec-Butanol (1.0 equivalent)

-

Toluene (as solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in toluene.

-

Slowly add sec-butanol to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for a specified period (e.g., 1-2 hours) to ensure the complete formation of the monoester. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by titrating the remaining carboxylic acid.

-

After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Analytical Characterization

The characterization of this compound can be performed using standard analytical techniques for organic compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would confirm the presence of the sec-butyl group (signals for CH₃, CH₂, and CH protons) and the maleate backbone (vinylic protons). The integration of the signals would correspond to the number of protons in each environment.

-

¹³C NMR spectroscopy would show characteristic peaks for the carbonyl carbons of the ester and carboxylic acid, the vinylic carbons, and the carbons of the sec-butyl group.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), C=O stretches for both the ester and carboxylic acid, and C=C stretch of the alkene.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry would be used to determine the molecular weight of the compound, and the fragmentation pattern could provide further structural information.

-

-

Gas Chromatography (GC):

-

GC can be used to assess the purity of the synthesized this compound and to monitor the progress of the synthesis reaction.

-

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond (dienophile), the ester group, and the carboxylic acid group.

Diels-Alder Reaction

The electron-deficient double bond in this compound makes it an excellent dienophile for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[7][8][9] This reaction is a powerful tool in organic synthesis for the formation of six-membered rings. The reaction is facilitated by electron-donating groups on the diene.[10]

Other Reactions

-

Esterification: The remaining carboxylic acid group can undergo further esterification with another alcohol to form a diester.

-

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation to yield the corresponding succinate derivative.

-

Polymerization: As a monomer, this compound can be used in polymerization reactions to create various copolymers.

Conclusion

This compound is a versatile organic compound with applications as a monomer and a synthetic intermediate. This guide has provided a detailed overview of its physical and chemical properties, a general protocol for its synthesis, and an outline of its key chemical reactions. The presented data and methodologies are intended to support researchers and professionals in their scientific endeavors involving this compound. It is important to note the limited availability of specific experimental data for this compound, necessitating in some instances the use of data from its close structural isomer, n-butyl maleate. Further experimental investigation is warranted to fully characterize this compound.

References

- 1. This compound | C8H12O4 | CID 6913395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Buy Monobutyl maleate | 925-21-3 [smolecule.com]

- 4. Monobutyl maleate | CAS#:925-21-3 | Chemsrc [chemsrc.com]

- 5. 925-21-3 CAS MSDS (Monobutyl maleate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. bip.iich.gliwice.pl [bip.iich.gliwice.pl]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Diels-Alder Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

sec-Butyl Maleate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of sec-Butyl maleate, a valuable chemical compound with applications across various scientific disciplines. This document outlines its fundamental properties, synthesis, and potential applications, with a focus on providing actionable information for research and development.

Core Chemical Identifiers and Properties

This compound, also known as mono-sec-butyl maleate, is an organic compound with the CAS Registry Number 924-63-0 [1][2][3]. Its chemical structure consists of a maleic acid moiety esterified with a sec-butyl group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 924-63-0[1][2][3] |

| Molecular Formula | C8H12O4[1][2][3] |

| IUPAC Name | (2Z)-4-(butan-2-yloxy)-4-oxobut-2-enoic acid[2] |

| InChI | InChI=1S/C8H12O4/c1-3-6(2)12-8(11)5-4-7(9)10/h4-6H,3H2,1-2H3,(H,9,10)/b5-4-[2] |

| InChIKey | GTVVADNAPPKOSH-PLNGDYQASA-N[1][2] |

| SMILES | CCC(C)OC(=O)/C=C\C(=O)O[1] |

| UNII | 4B4K05YS75[1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 172.18 g/mol [1][2] |

| Appearance | Colorless to yellowish oily liquid (Dibutyl maleate)[4] |

| Solubility | Very hardly soluble in water (0.17 g/L at 20 °C for Dibutyl maleate)[4] |

| Boiling Point | 280 °C (553 K) for Dibutyl maleate[4] |

| Melting Point | -85 °C (188 K) for Dibutyl maleate[4] |

| Density | 0.99 g/cm³ for Dibutyl maleate[4] |

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of maleic anhydride with sec-butanol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of maleic anhydride and sec-butanol in a suitable solvent (e.g., toluene).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Work-up: After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Caption: Workflow for the synthesis of this compound.

Potential Applications in Research and Development

While specific applications in drug development are not extensively documented in publicly available literature, the chemical structure of this compound suggests several areas of potential interest for researchers. Its difunctional nature, possessing both a carboxylic acid and an ester group, makes it a versatile building block in organic synthesis.

-

Polymer Chemistry: Maleate esters are known to be used as comonomers in polymerization reactions. For example, dibutyl maleate is utilized as a plasticizer for aqueous dispersions of copolymers with vinyl acetate[4][5]. This suggests that this compound could be explored for the synthesis of novel polymers with tailored properties for drug delivery systems or medical device coatings.

-

Intermediate in Chemical Synthesis: this compound can serve as a precursor in the synthesis of more complex molecules. The double bond can undergo various addition reactions, and the carboxylic acid and ester groups can be further modified. For instance, dibutyl maleate is an intermediate in the preparation of other chemical compounds, including sulfosuccinates which are powerful wetting agents[4][5].

-

Michael Addition Reactions: The electron-deficient double bond in maleates is susceptible to Michael addition. This reaction is notably used with amines and dialkyl maleates to produce polyaspartic esters, which have applications in coatings, adhesives, and sealants[4]. This reactivity could be harnessed in a drug development context for bioconjugation or the synthesis of novel scaffolds.

Caption: Potential research applications of this compound.

Due to the limited specific data on the biological signaling pathways of this compound itself, a signaling pathway diagram cannot be provided at this time. Research into its biological activity and potential mechanisms of action would be a valuable area for future investigation.

References

Spectroscopic Analysis of sec-Butyl Maleate: A Technical Guide

This guide provides a comprehensive overview of the expected spectroscopic data for sec-butyl maleate, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra for this compound, this document presents predicted data based on the analysis of structurally analogous compounds. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of similar molecules, such as other maleate esters and compounds containing a sec-butyl group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.2-6.3 | d | 1H | Olefinic H (cis) |

| ~6.0-6.1 | d | 1H | Olefinic H (cis) |

| ~4.9-5.1 | m | 1H | -OCH- |

| ~1.6-1.8 | m | 2H | -CH₂- |

| ~1.2-1.3 | d | 3H | -OCH-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₃ |

| ~9-12 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~168-172 | Ester C=O |

| ~165-168 | Acid C=O |

| ~131-133 | Olefinic CH |

| ~129-131 | Olefinic CH |

| ~72-75 | -OCH- |

| ~28-30 | -CH₂- |

| ~18-20 | -OCH-CH₃ |

| ~9-11 | -CH₂-CH₃ |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2970, 2940, 2880 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1720-1740 | Strong | C=O stretch (Ester) |

| ~1690-1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1630-1650 | Medium | C=C stretch (Olefinic) |

| ~1300-1000 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 172 | Molecular Ion [M]⁺ |

| 117 | [M - C₄H₉]⁺ (Loss of sec-butyl group) |

| 99 | [M - OC₄H₉]⁺ |

| 57 | [C₄H₉]⁺ (sec-Butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid sample like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR is accurately weighed and dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1] The solution is then transferred to a 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm from the bottom.[1] The tube is capped securely.

-

Data Acquisition: The NMR tube is placed in a spinner and inserted into the spectrometer.[2] The experiment begins with locking the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[1] Shimming is then performed to optimize the homogeneity of the magnetic field and improve spectral resolution.[1] The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[1] Finally, the appropriate pulse sequence and acquisition parameters (e.g., number of scans, spectral width, relaxation delay) are set, and the data is collected.[1]

2. Infrared (IR) Spectroscopy

-

Sample Preparation and Analysis (ATR-FTIR): The Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is first cleaned with a suitable solvent like isopropanol or ethanol and a background spectrum is collected.[3] A small drop of the liquid this compound is then placed directly onto the clean, dry ATR crystal.[4][5] For optimal contact, a pressure arm may be applied.

-

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, where it reflects and interacts with the sample.[6] The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber, is then processed. After the measurement, the sample is wiped from the crystal, which is cleaned again with a solvent.[3]

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI): A small amount of the volatile liquid sample is introduced into the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8][9][10]

-

Mass Analysis and Detection: The resulting positively charged fragments are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.[8]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.

References

- 1. alwsci.com [alwsci.com]

- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 3. utsc.utoronto.ca [utsc.utoronto.ca]

- 4. agilent.com [agilent.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. youtube.com [youtube.com]

- 7. fiveable.me [fiveable.me]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Solubility of sec-Butyl maleate in different organic solvents

An In-depth Technical Guide to the Solubility of sec-Butyl Maleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

As quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, the following table serves as a template for researchers to record their experimental findings. This structured format allows for easy comparison of solubility across different solvents and temperatures.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Observations |

| Alcohols | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| n-Butanol | ||||

| Ketones | ||||

| Acetone | ||||

| Methyl Ethyl Ketone | ||||

| Esters | ||||

| Ethyl Acetate | ||||

| Aromatic Hydrocarbons | ||||

| Toluene | ||||

| Xylene | ||||

| Chlorinated Solvents | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Ethers | ||||

| Diethyl Ether | ||||

| Tetrahydrofuran | ||||

| Other Solvents | ||||

| Acetonitrile | ||||

| Dimethylformamide | ||||

| Dimethyl Sulfoxide |

Experimental Protocols

The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a compound like this compound in organic solvents: the Gravimetric Method and the Shake-Flask Method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the solvent, and then weighing the dissolved solute.

Materials and Apparatus:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Thermostatically controlled water bath or incubator

-

Vials or flasks with secure caps

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic bath set to the desired temperature and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient period to reach equilibrium. This may take several hours to days, depending on the solvent and solute.

-

-

Equilibration:

-

To confirm that equilibrium has been reached, periodically take small aliquots of the supernatant, and measure the concentration. Equilibrium is achieved when consecutive measurements show no significant change in concentration.[1]

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove any solid particles.

-

-

Solvent Evaporation and Weighing:

-

Dispense the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of this compound and the solvent's boiling point to avoid decomposition or loss of the solute. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.[1][2]

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.

-

Solubility is then calculated as the mass of the dissolved solute per volume of the solvent (e.g., g/100 mL).

-

Shake-Flask Method

The shake-flask method, as described by Higuchi and Connors, is considered a gold standard for solubility measurements, particularly for sparingly soluble compounds.[3]

Materials and Apparatus:

-

Same as for the Gravimetric Method.

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

Procedure:

-

Preparation of Saturated Solution and Equilibration:

-

Follow the same procedure as in the Gravimetric Method (steps 1 and 2) to prepare a saturated solution of this compound in the chosen solvent at a constant temperature.

-

-

Sample Collection and Dilution:

-

After reaching equilibrium, withdraw a known volume of the supernatant using a filtered syringe.

-

Accurately dilute the collected sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Concentration Analysis:

-

Analyze the diluted sample using a suitable analytical method, such as UV-Vis spectroscopy (if this compound has a chromophore) or HPLC.

-

A pre-established calibration curve of known concentrations of this compound in the same solvent is required to determine the concentration of the unknown sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides researchers, scientists, and drug development professionals with a robust framework for determining the solubility of this compound in various organic solvents. By following the detailed experimental protocols for the gravimetric and shake-flask methods, reliable and reproducible solubility data can be generated. The provided table template will aid in the systematic recording and comparison of these crucial physicochemical properties, facilitating the effective use of this compound in its diverse applications.

References

Thermal Stability and Decomposition of sec-Butyl Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of sec-butyl maleate. Due to the limited direct experimental data on this compound in publicly available literature, this guide synthesizes information from analogous compounds, particularly other maleate esters and sec-butyl esters, to project its thermal behavior. The document outlines predicted decomposition pathways, expected thermal event temperatures, and detailed experimental protocols for verification. All quantitative data from related compounds is summarized for comparative analysis. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling informed decisions in experimental design, handling, and formulation.

Introduction

This compound is an organic ester with potential applications in various fields, including polymer chemistry and as an intermediate in pharmaceutical synthesis. Understanding its thermal stability is paramount for safe handling, storage, and processing, as well as for predicting its behavior in thermal-driven reactions. This guide addresses the current knowledge gap by providing a detailed analysis based on the well-established decomposition mechanisms of similar chemical structures.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed primarily through a non-radical, intramolecular elimination reaction, specifically a cis-elimination or pyrolytic syn-elimination. This prediction is strongly supported by studies on the pyrolysis of other sec-butyl esters, most notably sec-butyl acetate.

The proposed mechanism involves a six-membered ring transition state, where a hydrogen atom from the secondary butyl group is transferred to one of the carbonyl oxygens of the maleate moiety. This concerted rearrangement leads to the cleavage of the C-O ester bond and the formation of an alkene and a carboxylic acid.

Based on this, the expected primary decomposition products of this compound are maleic acid and a mixture of butene isomers (1-butene, cis-2-butene, and trans-2-butene). Upon further heating, maleic acid is known to dehydrate to form maleic anhydride .

dot

Caption: Predicted cis-elimination decomposition pathway for this compound.

Quantitative Data from Analogous Compounds

Table 1: Physical and Thermal Properties of Related Maleate Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Autoignition Temp. (°C) |

| Dimethyl Maleate | C₆H₈O₄ | 144.13 | 204-205 | 95 | - |

| Diethyl Maleate | C₈H₁₂O₄ | 172.18 | 225 | 93.4 | 350 |

| Dibutyl Maleate | C₁₂H₂₀O₄ | 228.29 | 281 | 120 | 265 |

Data sourced from publicly available chemical databases.

Table 2: Pyrolysis Product Distribution of sec-Butyl Acetate

The pyrolysis of sec-butyl acetate serves as a valuable model for predicting the butene isomer distribution from this compound decomposition.

| Product | Relative Abundance (%) |

| 1-Butene | 57 |

| trans-2-Butene | 28 |

| cis-2-Butene | 15 |

Data from DePuy, C. H., Bishop, C. A., & Goeders, C. N. (1961). Pyrolytic cis Eliminations: the Pyrolysis of sec-Butyl Derivatives. Journal of the American Chemical Society, 83(9), 2151–2152.

Based on this data, the onset of thermal decomposition for this compound is likely to be in the range of 200-250°C. A study on maleate oligomers suggests they are less thermally stable than their succinate and itaconate counterparts, which may place this compound's decomposition temperature at the lower end of this estimated range.

Recommended Experimental Protocols

To definitively characterize the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

TGA will determine the onset temperature of decomposition and the mass loss profile.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Size: 5-10 mg of this compound.

-

Crucible: Open aluminum or platinum pan.

-

Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data to Collect: Mass vs. Temperature, derivative of mass vs. temperature (DTG curve).

dot

Caption: Workflow for Thermogravimetric Analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC will identify thermal events such as boiling, melting (if applicable at low temperatures), and decomposition, and determine their associated enthalpies.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Size: 5-10 mg of this compound.

-

Crucible: Hermetically sealed aluminum pans to contain the liquid and its vapor pressure.

-

Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -50°C) if low-temperature transitions are of interest.

-

Ramp from the starting temperature to 400°C at a heating rate of 10°C/min.

-

-

Data to Collect: Heat flow vs. Temperature.

Evolved Gas Analysis by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is the definitive method for identifying the volatile decomposition products.

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A small, accurately weighed amount of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Single-Shot Analysis: Pyrolyze the sample at a temperature determined from the TGA results (e.g., the peak decomposition temperature) for a short duration (e.g., 15-30 seconds).

-

-

GC Conditions:

-

Column: A suitable capillary column for separating light hydrocarbons and organic acids (e.g., a mid-polarity column like a DB-5ms or a polar column if maleic acid/anhydride is the primary target).

-

Temperature Program: An initial low temperature (e.g., 40°C) held for a few minutes, followed by a ramp (e.g., 10°C/min) to a final temperature (e.g., 250°C).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a range appropriate for the expected fragments (e.g., m/z 30-300).

-

-

Data Analysis: Identify the chromatographic peaks by comparing their mass spectra to a standard library (e.g., NIST).

dot

Reactivity of sec-Butyl maleate in organic reactions

An In-Depth Technical Guide to the Reactivity of sec-Butyl Maleate in Organic Reactions

Introduction

This compound, systematically known as (Z)-4-(butan-2-yloxy)-4-oxobut-2-enoic acid, is an unsaturated ester characterized by a reactive carbon-carbon double bond and two ester functionalities.[1] The presence of the electron-withdrawing ester groups renders the double bond electron-deficient, making it susceptible to a variety of nucleophilic and pericyclic reactions. Furthermore, the sec-butyl ester group introduces specific steric and electronic effects that influence the molecule's overall reactivity compared to other dialkyl maleates.[2] This technical guide provides a comprehensive overview of the reactivity of this compound in key organic transformations, including cycloadditions, Michael additions, polymerizations, and hydrolysis. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize maleate derivatives in synthesis.

Reactions of the Carbon-Carbon Double Bond

The defining feature of this compound is its electron-poor carbon-carbon double bond, which serves as the primary site of reactivity. This electrophilic nature drives its participation in several important C-C bond-forming reactions.

Diels-Alder [4+2] Cycloaddition

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to form six-membered rings.[3] In this reaction, maleate esters act as excellent dienophiles due to their electron-deficient double bond, which is conjugated to the two carbonyl groups.[4] The reaction proceeds with a conjugated diene to yield a substituted cyclohexene derivative.[5]

The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. For example, the reaction of a diene with a cis-dienophile like this compound will exclusively yield the cis-disubstituted cyclohexene product.[6]

Logical Relationship: Factors Affecting Diels-Alder Reactivity

References

- 1. This compound | C8H12O4 | CID 6913395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

sec-Butyl maleate safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of sec-Butyl Maleate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety data and handling precautions for this compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS 924-63-0), this guide incorporates data from structurally related compounds, namely sec-butyl acetate and dibutyl maleate. All data derived from related compounds should be interpreted with caution.

Chemical Identification and Physical Properties

This compound is the mono-sec-butyl ester of maleic acid.[1] Its basic chemical and physical properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | PubChem |

| CAS Number | 924-63-0 | [1] |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | Not explicitly available; likely a liquid based on related compounds. | Inferred |

| Odor | Not available |

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, based on data for sec-butyl acetate and dibutyl maleate, the following hazards should be anticipated.

Anticipated Hazards:

-

Flammable Liquid: Based on sec-butyl acetate, it may be a flammable liquid and vapor.[2][3]

-

Skin Irritation: May cause skin irritation.[2]

-

Serious Eye Irritation: May cause serious eye irritation.[2]

-

Skin Sensitization: Dibutyl maleate is a known skin sensitizer.[4]

-

Respiratory Irritation: Inhalation may cause respiratory tract irritation.[5]

GHS Label Elements (Predicted):

| Pictogram | |

| Signal Word | Warning or Danger |

| Hazard Statements | May include: Highly flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause an allergic skin reaction.[2][4] |

| Precautionary Statements | Prevention, Response, Storage, Disposal. |

Handling and Storage

Proper handling and storage procedures are critical to minimize risk. The following precautions are based on best practices for handling similar chemicals.

Safe Handling

-

Avoid contact with skin and eyes.[6]

-

Avoid inhalation of vapor or mist.[6]

-

Use only in a well-ventilated area or under a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE).[4]

-

Wash hands thoroughly after handling.[6]

Safe Storage

-

Keep container tightly closed in a dry and well-ventilated place.[2][6]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][6]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to prevent exposure.

| Control Parameter | Recommendation | Source |

| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation is recommended. Ensure eyewash stations and safety showers are readily available.[4] | [4] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[6] | [6] |

| Skin Protection | Wear chemical-resistant gloves (e.g., Butyl rubber). Wear protective clothing to prevent skin contact.[9][10][11] | [9][10][11] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. | [7] |

First Aid Measures

In case of exposure, immediate medical attention may be required.

| Exposure Route | First Aid Measures | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][6] | [4][6] |

| Skin Contact | Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][6] | [4][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4][6] | [4][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4][6] | [4][6] |

Fire and Explosion Data

Based on related compounds, this compound should be treated as a flammable liquid.

| Parameter | Information (based on sec-Butyl Acetate/Dibutyl Maleate) | Source |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] | [4] |

| Unsuitable Extinguishing Media | Water jet may be ineffective. | |

| Specific Hazards | Vapors may form explosive mixtures with air.[5] Vapors can travel to a source of ignition and flash back.[3] Containers may explode when heated.[3][5] | [3][5] |

| Hazardous Combustion Products | Carbon monoxide and carbon dioxide.[4] | [4] |

| Fire-Fighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6] Use water spray to cool unopened containers.[3] | [3][4][6] |

Accidental Release Measures

In the event of a spill, the following procedures should be followed.

-

Personal Precautions: Evacuate personnel to a safe area.[6] Ensure adequate ventilation.[6] Remove all sources of ignition.[3] Avoid breathing vapors.[6] Avoid contact with skin and eyes.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[6] Do not let the product enter drains.[2][6]

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[12] Use non-sparking tools.[3][5]

Experimental Protocols

Detailed experimental protocols for the safety testing of this compound are not publicly available. The toxicological and physical hazard data for related compounds are typically determined using standardized OECD (Organisation for Economic Co-operation and Development) or EPA (Environmental Protection Agency) test guidelines. For instance:

-

Acute Oral Toxicity: OECD Test Guideline 423

-

Acute Dermal Toxicity: OECD Test Guideline 402

-

Acute Inhalation Toxicity: OECD Test Guideline 403

-

Skin Irritation/Corrosion: OECD Test Guideline 404

-

Eye Irritation/Corrosion: OECD Test Guideline 405

-

Skin Sensitization: OECD Test Guideline 429 (Local Lymph Node Assay)

-

Flammability (Flash Point): ASTM D93 (Pensky-Martens Closed Cup Tester)

Visualizations

Logical Relationship for Handling Precautions

Caption: Logical workflow for safe handling of this compound.

Experimental Workflow for Hazard Assessment

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. SEC-BUTYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Mobile [my.chemius.net]

- 9. osha.gov [osha.gov]

- 10. thetoolsman.com [thetoolsman.com]

- 11. Robot or human? [walmart.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide on the Discovery and Synthesis of sec-Butyl Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical context, discovery, and synthesis of sec-butyl maleate. It includes detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathways.

Introduction and Historical Context

The synthesis of esters, a cornerstone of organic chemistry, was significantly advanced by the work of Emil Fischer and Arthur Speier in 1895.[1] Their method, now known as the Fischer-Speier esterification, involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[1] This reversible reaction laid the fundamental groundwork for the synthesis of a vast array of esters, including this compound.

While a singular "discovery" of this compound is not prominently documented, its synthesis falls under the well-established principles of Fischer-Speier esterification. The primary routes to this compound involve the esterification of either maleic acid or maleic anhydride with sec-butanol (butan-2-ol). The use of maleic anhydride is often preferred in industrial settings due to its higher reactivity and the formation of a monoester intermediate in a rapid, practically irreversible first step.[2] The subsequent conversion to the diester is a slower, reversible process that typically requires a catalyst.[2]

Synthesis of this compound

The synthesis of this compound is generally achieved through a two-step reaction when starting from maleic anhydride and sec-butanol. The first step involves the rapid formation of mono-sec-butyl maleate, followed by a slower, catalyzed second esterification to yield di-sec-butyl maleate.

General Reaction Scheme

The overall reaction can be summarized as follows:

Step 1: Monoesterification (Fast) Maleic Anhydride + sec-Butanol → Mono-sec-butyl maleate

Step 2: Diesterification (Slow, Catalyzed) Mono-sec-butyl maleate + sec-Butanol ⇌ Di-sec-butyl maleate + Water

A kinetic study of the esterification of maleic anhydride with different butanol isomers, including sec-butanol, revealed that primary alcohols like n-butanol and isobutanol exhibit significantly higher reaction activity compared to the secondary alcohol, sec-butanol.[2]

Catalysts

Various acid catalysts can be employed to promote the esterification reaction. Common choices include:

-

Homogeneous Catalysts:

-

Sulfuric acid (H₂SO₄)

-

Phosphotungstic acid

-

Methanesulfonic acid[2]

-

-

Heterogeneous Catalysts:

-

Organometallic Catalysts:

-

Tetrabutyl titanate[2]

-

Tetrabutyl zirconate

-

Phosphotungstic acid has been identified as a highly active catalyst for this reaction.

Experimental Protocols

The following protocols are based on methodologies described in kinetic studies of dibutyl maleate synthesis.

General Procedure for Kinetic Investigation of this compound Synthesis

This protocol describes a typical setup for studying the kinetics of the esterification of maleic anhydride with sec-butanol.

Materials and Equipment:

-

Maleic anhydride

-

sec-Butanol (butan-2-ol)

-

Acid catalyst (e.g., sulfuric acid, phosphotungstic acid)

-

Semibatch reactor equipped with a stirrer, thermometer, and a system for azeotropic water removal (e.g., Dean-Stark apparatus)

-

Heating mantle

-

Analytical equipment for determining the concentration of reactants and products (e.g., gas chromatography, titration for acid number)

Procedure:

-

Charge the reactor with a predetermined amount of sec-butanol.

-

Heat the sec-butanol to its boiling point.

-

Add a measured amount of maleic anhydride to the reactor and stir the mixture thoroughly until the anhydride is dissolved.

-

Heat the reaction mixture to the desired temperature (e.g., in the range of 383–413 K).

-

Introduce the catalyst to the reaction mixture.

-

Immediately withdraw the first sample to determine the initial concentration of the monoester.

-

Continuously remove the water formed during the reaction as an azeotrope with sec-butanol to drive the equilibrium towards the product.

-

Replenish any sec-butanol that is removed with the azeotrope.

-

Withdraw samples at regular intervals for analysis of the monoester conversion.

-

Analyze the samples to determine the concentration of the remaining mono-sec-butyl maleate.

Quantitative Data

The following tables summarize quantitative data from kinetic studies on the synthesis of dibutyl maleates, including those with sec-butanol.

Table 1: Reaction Conditions for Kinetic Studies of Maleic Anhydride Esterification with Butanol Isomers

| Parameter | Value |

| Temperature Range | 383–413 K |

| Initial Molar Ratio (Alcohol:Anhydride) | 2.2:1 to 5:1 |

| Pressure | Atmospheric |

Table 2: Comparison of Catalyst Activity for Dibutyl Maleate Synthesis [2]

| Catalyst Type | Catalyst Examples | Relative Activity |

| Homogeneous Protonic Acids | Phosphotungstic acid, Sulfuric acid, Methanesulfonic acid | High |

| Heterogeneous Solid Acids | Dowex 50WX8, Nafion SAC-13 | Moderate |

| Organometallic Catalysts | Tetrabutyl titanate, Tetrabutyl zirconate | Low |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of Fischer-Speier esterification.

Caption: Two-step synthesis of di-sec-butyl maleate.

References

Methodological & Application

Application Notes and Protocols for the Use of sec-Butyl Maleate in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sec-butyl maleate as a comonomer in polymer synthesis. Due to a lack of specific published data for this compound, the quantitative data and protocols provided are based on its close structural isomer, dibutyl maleate (DBM), and are intended to serve as a strong starting point for experimental design. It is recommended that researchers perform optimization studies for their specific applications.

Introduction

This compound is an unsaturated diester that can be incorporated into polymers through copolymerization, primarily with vinyl and acrylic monomers. The inclusion of this compound can modify the physical properties of the resulting polymers, such as increasing flexibility and improving adhesion.[1][2] Its applications are prevalent in the formulation of paints, coatings, and adhesives.[2][3] Like other maleates, it participates in free-radical polymerization, although it exhibits very low reactivity for homopolymerization due to steric hindrance around the double bond.[4]

Key Applications in Polymer Synthesis

-

Plasticizer: When copolymerized with monomers like vinyl acetate, this compound acts as an internal plasticizer, increasing the flexibility and lowering the glass transition temperature (Tg) of the final polymer. This is particularly useful in the formulation of flexible films and adhesives.[2]

-

Adhesion Promoter: The presence of maleate ester groups can enhance the adhesion of the polymer to various substrates.[5]

-

Monomer for Emulsion and Solution Polymerization: this compound can be used in both emulsion and solution polymerization techniques to create a variety of copolymers.[1][6]

Quantitative Data

The following tables summarize key quantitative data for the copolymerization of dibutyl maleate (DBM), a close analog of this compound. This data can be used as a starting point for designing experiments with this compound.

Table 1: Reactivity Ratios for Dibutyl Maleate (M₁) with Various Comonomers (M₂) *

| Comonomer (M₂) | r₁ (DBM) | r₂ | Polymerization Conditions | Reference |

| Styrene (ST) | 0.099 | 9.9065 | Bulk polymerization, BPO initiator | [7] |

| Butyl Acrylate (BA) | 0.0248 | 24.431 | Bulk polymerization, BPO initiator | [7] |

| Vinyl Acetate (VAc) | ~0 | >1 | Emulsion/Solution Polymerization | [4] |

*Data is for dibutyl maleate (DBM) as a proxy for this compound. Reactivity ratios indicate the relative reactivity of the propagating radical for adding its own monomer versus the comonomer. For the DBM/ST and DBM/BA systems, r₁ is much smaller than r₂, indicating that the growing polymer chain ending in a DBM radical prefers to add a styrene or butyl acrylate monomer over another DBM monomer. The product of the reactivity ratios (r₁r₂), being less than 1, suggests a tendency towards random copolymerization.[7]

Table 2: Representative Thermal Properties of Maleate-Containing Copolymers *

| Copolymer System | Glass Transition Temperature (Tg) | Thermal Degradation Onset | Notes | Reference |

| Poly(styrene-co-dibutyltin maleate) | Varies with composition | ~250-300 °C | Tg is dependent on the molar ratio of the comonomers. | [8] |

| Poly(vinyl acetate-co-dibutyl maleate) | Lower than PVAc homopolymer | Not specified | DBM acts as an internal plasticizer, reducing Tg. | [4] |

| Poly(styrene/maleic anhydride/butyl acrylate) | ~110-140°C | ~300°C | Terpolymer system with varying monomer ratios. | [9] |

*This data is for related maleate copolymers and is intended to provide a general indication of expected thermal properties. Actual values for this compound copolymers will vary based on the specific comonomer and copolymer composition.

Experimental Protocols

The following are detailed protocols for the synthesis of copolymers containing maleate esters. These should be adapted for use with this compound.

Protocol 1: Solution Copolymerization of this compound with Styrene

This protocol is adapted from general procedures for the free-radical solution polymerization of vinyl monomers.[1]

Materials:

-

Styrene (inhibitor removed)

-

This compound (inhibitor removed)

-

Toluene (anhydrous)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

-

Methanol (for precipitation)

-

Nitrogen gas supply

-

Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet

Procedure:

-

Monomer and Solvent Preparation: Purify styrene and this compound by passing them through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet/outlet.

-

Charging the Reactor: Charge the flask with the desired molar ratio of styrene and this compound, and a sufficient amount of toluene to achieve a 20-50% (w/w) monomer concentration.

-

Inerting the System: Purge the reaction mixture with dry nitrogen for 30 minutes to remove dissolved oxygen. Maintain a gentle nitrogen flow throughout the reaction.

-

Initiator Addition: Dissolve the initiator (e.g., 0.1-1.0 mol% relative to total monomers) in a small amount of toluene and add it to the reaction flask.

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 70-90 °C for BPO or 60-80 °C for AIBN) and maintain for a predetermined time (e.g., 4-24 hours) with continuous stirring.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by periodically taking samples and analyzing the monomer conversion using techniques like ¹H NMR or gas chromatography (GC).

-

Polymer Isolation: After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

-

Purification: Filter the precipitated polymer and wash it several times with fresh non-solvent to remove unreacted monomers and initiator residues.

-

Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Protocol 2: Emulsion Copolymerization of this compound with Vinyl Acetate

This protocol is based on established methods for the emulsion polymerization of vinyl acetate and other comonomers.[6][10]

Materials:

-

Vinyl acetate (inhibitor removed)

-

This compound (inhibitor removed)

-

Deionized water

-

Polyvinyl alcohol (PVOH) or a surfactant (e.g., sodium dodecyl sulfate, SDS) as a stabilizer

-

Potassium persulfate (KPS) or Ammonium persulfate (APS) (initiator)

-

Sodium bicarbonate (buffer)

-

Nitrogen gas supply

-

Jacketed glass reactor with mechanical stirrer, condenser, and nitrogen inlet

Procedure:

-

Aqueous Phase Preparation: In the jacketed reactor, dissolve the stabilizer (e.g., PVOH) and buffer (sodium bicarbonate) in deionized water.

-

Inerting: Heat the aqueous phase to the reaction temperature (typically 60-80 °C) while purging with nitrogen for at least 30 minutes. Maintain a nitrogen blanket throughout the polymerization.

-

Monomer Emulsion Preparation: In a separate vessel, prepare a pre-emulsion of the vinyl acetate and this compound monomers in a small amount of the aqueous stabilizer solution.

-

Initiator Addition: Dissolve the initiator (KPS or APS) in a small amount of deionized water and add a portion of it to the reactor to initiate the polymerization.

-

Monomer Feed: Begin the continuous or semi-continuous feeding of the monomer pre-emulsion into the reactor over a period of 2-4 hours.

-

Polymerization: Maintain the reaction temperature and stirring for the duration of the monomer feed and for an additional 1-2 hours after the feed is complete to ensure high monomer conversion.

-

Cooling and Neutralization: Cool the resulting latex to room temperature. If necessary, adjust the pH with a suitable base.

-

Characterization: The resulting polymer latex can be characterized for its solid content, particle size, and viscosity. The polymer can be isolated by coagulation if needed for further analysis.

Mandatory Visualizations

Caption: Reaction mechanism of free-radical copolymerization.

Caption: General experimental workflow for polymer synthesis and characterization.

References

- 1. RADICAL POLYMERIZATION OF ISOPROPYL TERT-BUTYL FUMARATE AND MALEATE, AND CHARACTERIZATION OF THE RESULTING POLYMERS [hero.epa.gov]

- 2. US11066502B2 - Maleate-based copolymers and methods for preparing the same - Google Patents [patents.google.com]

- 3. dam-oclc.bac-lac.gc.ca [dam-oclc.bac-lac.gc.ca]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. EP2448974B1 - Maleate-based copolymers and methods for preparing the same - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Synthesis and Characterization of Organotin Containing Copolymers: Reactivity Ratio Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. US4388438A - Aqueous dispersions of copolymers of styrene dibutyl maleate and acrylic or methacrylic acid or monobutyl maleate and method for preparation thereof - Google Patents [patents.google.com]

Application Notes and Protocols: sec-Butyl Maleate as a Monomer in Copolymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sec-butyl maleate as a comonomer in free-radical copolymerization reactions. Due to the limited availability of data specifically for this compound, information from studies on di-n-butyl maleate (DBM) is used as a reasonable proxy, given their structural similarity. This document covers synthetic protocols, copolymer characterization, and potential applications in drug delivery systems.

Introduction to this compound in Copolymerization

This compound is a derivative of maleic acid, an unsaturated dicarboxylic acid. Due to steric and electronic factors, maleic esters like this compound exhibit a very low tendency for homopolymerization.[1] However, they readily copolymerize with electron-rich vinyl monomers, such as vinyl acetate (VAc) and N-vinylpyrrolidone (VP), making them valuable for modifying polymer properties.[1][2] The incorporation of this compound can enhance the flexibility, hydrophobicity, and solubility of the resulting copolymers in organic solvents. These properties are of significant interest in the development of materials for adhesives, coatings, and controlled-release drug delivery systems.[1][3]

Copolymerization of this compound with Vinyl Acetate

The copolymerization of this compound with vinyl acetate is a common example of producing functional copolymers. The reactivity ratios for the closely related di-n-butyl maleate (DBM)/vinyl acetate (VAc) system indicate that both monomers tend to react with the other monomer more readily than with themselves, leading to a tendency for alternation in the copolymer chain.[4]

Quantitative Data Summary

The following table summarizes typical experimental parameters and resulting copolymer properties for the free-radical solution copolymerization of vinyl acetate and di-n-butyl maleate, which can be adapted for this compound.

| Parameter | Value Range | Reference |

| Monomer Feed Ratio (VAc:DBM) | 1:1 to 9:1 (molar) | [5] |

| Initiator (AIBN) Concentration | 0.01 - 0.05 mol/L | [5] |

| Reaction Temperature | 50 - 75 °C | [1] |

| Solvent | Chloroform, Ethanol | [1][6] |

| Reactivity Ratio (r_VAc) | ~0.11 | [5] |

| Reactivity Ratio (r_DBM) | ~0.05 | [5] |

| Molecular Weight (Mw) | 10,000 - 50,000 g/mol | [4] |

| Glass Transition Temperature (Tg) | 20 - 40 °C (for PVAc) | [7] |

Experimental Protocol: Solution Copolymerization of Vinyl Acetate and this compound

This protocol describes the synthesis of a poly(vinyl acetate-co-sec-butyl maleate) copolymer in chloroform.

Materials:

-

Vinyl acetate (VAc), distilled before use[1]

-

This compound

-

2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

-

Chloroform, anhydrous

-

Methanol (for precipitation)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer with hotplate

-

Dropping funnels

-

Nitrogen inlet and outlet

-

Thermometer

Procedure:

-

Set up the reaction apparatus in a fume hood.

-

To the three-neck flask, add a calculated amount of chloroform.

-

In a separate beaker, prepare the monomer mixture by combining the desired molar ratio of vinyl acetate and this compound.

-

Add a portion of the monomer mixture to the reaction flask.

-

In another beaker, dissolve the AIBN initiator in a small amount of chloroform.

-

Begin bubbling nitrogen gas through the reaction mixture to remove oxygen.

-

Heat the reaction flask to the desired temperature (e.g., 60 °C) with stirring.

-

Once the temperature is stable, add the initiator solution to the reaction flask.

-

Add the remaining monomer mixture dropwise to the reaction flask over a period of 1-2 hours.

-

Allow the reaction to proceed for a total of 6-8 hours under a nitrogen atmosphere.

-

To terminate the polymerization, cool the flask in an ice bath.

-

Precipitate the copolymer by slowly pouring the reaction mixture into an excess of cold methanol with vigorous stirring.

-

Filter the precipitated polymer and wash with fresh methanol.

-

Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization of the Copolymer

Structure and Composition:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers by identifying characteristic peaks for the ester carbonyl groups of both vinyl acetate and this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): To determine the copolymer composition by integrating the signals corresponding to the protons of each monomer unit.[1]